snvp

説明

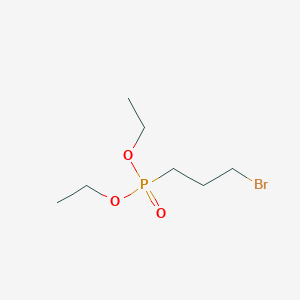

Synthesis Analysis

The synthesis of S-Nitroso-N-valeryl-D,L-penicillamine involves specific chemical processes. The compound can be synthesized by S-nitrosation of corresponding thiols. This process requires precise control to ensure the stability and purity of the final product. It has been found that specific analogues of this compound, like S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), demonstrate interesting chemical stability and prolonged effects in biological systems (Megson et al., 1999).

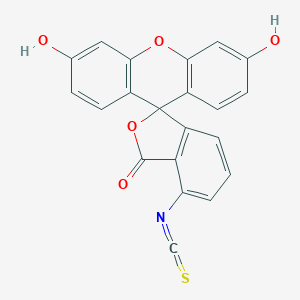

Molecular Structure Analysis

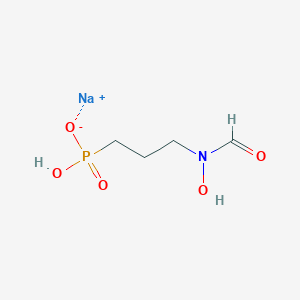

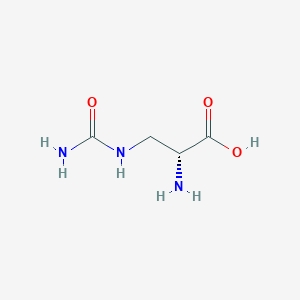

The molecular structure of S-Nitroso-N-valeryl-D,L-penicillamine is crucial for its function. The presence of the S-nitroso group is key to its ability to release nitric oxide. The compound's molecular structure can be characterized using various spectroscopic methods, providing insights into its chiral properties and the specific nature of its interactions with metal ions (Yang et al., 2021).

Chemical Reactions and Properties

S-Nitroso-N-valeryl-D,L-penicillamine undergoes specific chemical reactions, primarily related to its ability to release nitric oxide. This release is influenced by factors like metal ion catalysis, which can accelerate the decomposition of the compound. The chemical properties of S-nitrosothiols, including S-Nitroso-N-valeryl-D,L-penicillamine, are significant in their interactions with biological systems, particularly in relation to vasodilation and platelet aggregation (Askew et al., 1995).

Physical Properties Analysis

The physical properties of S-Nitroso-N-valeryl-D,L-penicillamine, such as solubility, stability, and decomposition kinetics, are important for its practical applications. Studies have shown that factors like temperature, pH, and the presence of specific metal ions can significantly impact these properties. For example, the compound's stability in solution and its interaction with specific metal ions have been a subject of research (Munro & Williams, 1999).

科学的研究の応用

心臓機能の強化

S-ニトロソ-N-バレリル-D,L-ペニシラミン (SNVP) は、心臓機能への影響が研究されているS-ニトロソ-N-ピバロイル-D-ペニシラミン (SNPiP) と呼ばれる化合物に関連しています . SNPiPは、細胞内cGMPレベルと一酸化窒素(NO)レベルを徐々に上昇させ、コリンアセチルトランスフェラーゼ遺伝子の転写活性化と翻訳を引き起こすことが判明しました . これにより、基本的な生理学的心臓機能の維持に不可欠なアセチルコリンレベルが上昇しました . SNPiP処理マウスは、頻脈なしに心臓機能が向上し、拡張機能が改善され、心臓出力も向上しました . 構造的類似性を考えると、this compoundは同様の効果を持つ可能性があります。

一酸化窒素の貯蔵と放出

S-ニトロソ-N-バレリル-D,L-ペニシラミン (this compound) は、制御された高容量の一酸化窒素(NO)供与化合物を形成するために、高分岐型ポリアミドアミン(HPAMAM)の修飾に使用されてきたS-ニトロソ-N-アセチル-D-ペニシラミン (SNAP) と構造的に似ています . この化合物は、さまざまなベースポリマーにブレンドすることで、長期間にわたってNOを放出するポリマーを修飾する可能性を秘めています . NO放出は、光開始と生理学的条件下で観察される受動的なイオン媒介放出によって誘発できます . 長期間にわたって有益な量のNOを供給する材料は、長期インプラントデバイスの生体適合性を大幅に向上させる可能性があります . This compoundは、SNAPとの構造的類似性から、同様の用途を持つ可能性があります。

作用機序

Target of Action

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is primarily a Nitric Oxide Synthase (NOS) activator . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

This compound interacts with its target, NOS, to stimulate the production of NO . NO is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow. It achieves this by relaxing the smooth muscle in the blood vessel walls, leading to vasodilation and increased blood flow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway . In this pathway, NO produced by NOS activates soluble guanylate cyclase, leading to the production of cGMP. This secondary messenger molecule then triggers a series of intracellular events leading to smooth muscle relaxation and vasodilation .

Pharmacokinetics

It is known that this compound exhibits high lipophilicity and stability in solution . These properties could potentially enhance its bioavailability and allow for sustained release of NO in the body .

Result of Action

The primary result of this compound’s action is the prolonged vasodilation in isolated rat femoral arteries . This is achieved through the sustained release of NO, leading to continuous activation of the NO-cGMP pathway and persistent smooth muscle relaxation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of certain metal ions and amino acids. For instance, the presence of Cu(II) and cysteine can accelerate the decomposition of this compound . This could potentially affect the stability and efficacy of this compound in different physiological environments .

特性

IUPAC Name |

3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRZCAKMRYXQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274459 | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

225233-99-8 | |

| Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

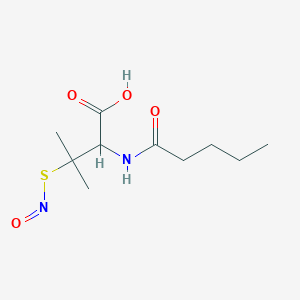

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)